4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with difluoromethyl, isopropyl, and methoxyphenyl groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl, isopropyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Scientific Research Applications
4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(TRIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
- 4-[4-(CHLOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Uniqueness
The uniqueness of 4-[4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance the compound’s stability and bioactivity compared to its analogs.
Properties
Molecular Formula |
C19H21F2N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C19H21F2N3O2/c1-10(2)24-19-17(11(3)23-24)13(18(20)21)9-14(22-19)12-6-7-15(25-4)16(8-12)26-5/h6-10,18H,1-5H3 |
InChI Key |
OEQOOCHIPJCPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)C(C)C |
Origin of Product |
United States |
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